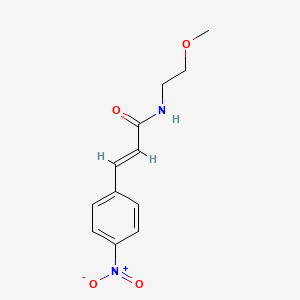

N-(2-methoxyethyl)-3-(4-nitrophenyl)acrylamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-methoxyethyl)-3-(4-nitrophenyl)acrylamide, also known as MENPA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MENPA is a member of the acrylamide family, which is a class of organic compounds that have been widely used in various industries, including water treatment, paper manufacturing, and cosmetics. In recent years, MENPA has gained significant attention from researchers due to its unique properties, which make it a promising candidate for a wide range of applications in the fields of biochemistry, pharmacology, and biotechnology.

Mécanisme D'action

The mechanism of action of N-(2-methoxyethyl)-3-(4-nitrophenyl)acrylamide is based on its ability to form covalent bonds with certain amino acid residues in proteins. This compound contains a reactive acrylamide group that can undergo a Michael addition reaction with thiol groups in cysteine residues or imidazole groups in histidine residues. This reaction results in the formation of a stable adduct between this compound and the protein, which can be detected through fluorescence spectroscopy or other analytical techniques.

Biochemical and physiological effects:

This compound has been shown to have minimal biochemical and physiological effects on living organisms. Studies have demonstrated that this compound is non-toxic and does not cause significant changes in cell viability or metabolic activity. However, this compound can interact with certain proteins and affect their function, which can be both advantageous and limiting for laboratory experiments.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using N-(2-methoxyethyl)-3-(4-nitrophenyl)acrylamide in laboratory experiments is its high selectivity and sensitivity for certain amino acid residues in proteins. This property allows researchers to study specific protein-protein interactions and other biological processes with high accuracy and precision. Additionally, this compound is a relatively stable compound that can be stored for long periods of time without significant degradation.

However, there are also some limitations to using this compound in laboratory experiments. One limitation is that this compound can only detect proteins that contain specific amino acid residues, which may limit its applicability to certain biological systems. Additionally, this compound can interact with other compounds in biological samples, which can interfere with its detection and affect the accuracy of the results.

Orientations Futures

There are several future directions for research on N-(2-methoxyethyl)-3-(4-nitrophenyl)acrylamide and its applications. One area of interest is the development of new methods for synthesizing this compound that are more efficient and cost-effective. Another area of research is the optimization of this compound as a fluorescent probe for specific protein targets, which could expand its applicability to a wider range of biological systems. Additionally, researchers are exploring the use of this compound in other areas, such as drug discovery and medical diagnostics, where its unique properties could have significant benefits.

Méthodes De Synthèse

N-(2-methoxyethyl)-3-(4-nitrophenyl)acrylamide can be synthesized through a multistep process that involves the reaction of 4-nitrophenylacetic acid with 2-methoxyethylamine, followed by the condensation of the resulting product with acryloyl chloride. The final product is obtained through purification and crystallization steps. The synthesis of this compound is a complex process that requires careful control of reaction conditions and the use of specialized equipment.

Applications De Recherche Scientifique

N-(2-methoxyethyl)-3-(4-nitrophenyl)acrylamide has been extensively studied for its potential applications in scientific research. One of the most promising applications of this compound is its use as a fluorescent probe for the detection of proteins and other biomolecules. This compound has a high affinity for certain amino acid residues, such as cysteine and histidine, which allows it to selectively bind to specific proteins and generate a fluorescent signal. This property makes this compound a valuable tool for studying protein-protein interactions, protein folding, and other biological processes.

Propriétés

IUPAC Name |

(E)-N-(2-methoxyethyl)-3-(4-nitrophenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O4/c1-18-9-8-13-12(15)7-4-10-2-5-11(6-3-10)14(16)17/h2-7H,8-9H2,1H3,(H,13,15)/b7-4+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOOHTMIKAOMIHQ-QPJJXVBHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C=CC1=CC=C(C=C1)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCCNC(=O)/C=C/C1=CC=C(C=C1)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{4-[(3,4-dichlorobenzyl)oxy]benzylidene}-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5155378.png)

![N,3,5-trimethyl-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5155385.png)

![1-(2,6-dimethylphenoxy)-3-[4-(2-hydroxyethyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5155394.png)

![diethyl 2-[4-(diethylamino)phenyl]-4-hydroxy-4-methyl-6-oxo-1,3-cyclohexanedicarboxylate](/img/structure/B5155415.png)

![3-[(1-acetyl-4-piperidinyl)oxy]-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-methoxybenzamide](/img/structure/B5155437.png)

![N,3-dimethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-5-propyl-1-benzofuran-2-carboxamide](/img/structure/B5155456.png)

![1-[4-(2,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone](/img/structure/B5155460.png)

![1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-[4-(2-furyl)benzyl]methanamine](/img/structure/B5155486.png)